Cas no 160850-62-4 (Ethyl 4,5-Dimethylisoxazole-3-carboxylate)
Ethyl 4,5-Dimethylisoxazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-Isoxazolecarboxylicacid, 4,5-dimethyl-, ethyl ester
- Ethyl 4,5-dimethyl-1,2-oxazole-3-carboxylate
- 3-Isoxazolecarboxylicacid,4,5-dimethyl-,ethylester(9CI)
- MFCD18836299
- AKOS027252250
- ETHYL4,5-DIMETHYLISOXAZOLE-3-CARBOXYLATE
- CS-0447530
- SY345448
- SCHEMBL12416429
- 160850-62-4
- 3-Isoxazolecarboxylic acid, 4,5-dimethyl-, ethyl ester
- AS-37649
- ETHYL 4,5-DIMETHYLISOXAZOLE-3-CARBOXYLATE
- Ethyl 4,5-Dimethylisoxazole-3-carboxylate
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- MDL: MFCD18836299
- Inchi: 1S/C8H11NO3/c1-4-11-8(10)7-5(2)6(3)12-9-7/h4H2,1-3H3
- InChI Key: AEROVXUVZLDVPM-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C)C(C(=O)OCC)=N1
Computed Properties
- Exact Mass: 169.07393
- Monoisotopic Mass: 169.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.33
Ethyl 4,5-Dimethylisoxazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM319377-5g |
Ethyl 4,5-dimethylisoxazole-3-carboxylate |
160850-62-4 | 95% | 5g |
$487 | 2021-08-18 | |
| TRC | E939833-50mg |
Ethyl 4,5-Dimethylisoxazole-3-carboxylate |
160850-62-4 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E939833-100mg |
Ethyl 4,5-Dimethylisoxazole-3-carboxylate |
160850-62-4 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E939833-500mg |
Ethyl 4,5-Dimethylisoxazole-3-carboxylate |
160850-62-4 | 500mg |
$ 250.00 | 2022-06-05 | ||
| Apollo Scientific | OR916246-1g |
Ethyl 4,5-dimethylisoxazole-3-carboxylate |
160850-62-4 | 95% | 1g |
£320.00 | 2025-02-21 | |
| Chemenu | CM319377-1g |
Ethyl 4,5-dimethylisoxazole-3-carboxylate |
160850-62-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
| abcr | AB449394-1 g |
Ethyl 4,5-dimethylisoxazole-3-carboxylate, 95%; . |
160850-62-4 | 95% | 1g |
€484.00 | 2023-06-15 | |
| abcr | AB449394-1g |
Ethyl 4,5-dimethylisoxazole-3-carboxylate, 95%; . |
160850-62-4 | 95% | 1g |
€484.00 | 2025-03-19 | |
| Ambeed | A611064-5g |
Ethyl 4,5-dimethylisoxazole-3-carboxylate |
160850-62-4 | 95% | 5g |
$460.0 | 2024-08-03 | |
| A2B Chem LLC | AA87166-1g |
3-Isoxazolecarboxylic acid, 4,5-dimethyl-, ethyl ester |
160850-62-4 | 95% | 1g |
$293.00 | 2024-04-20 |
Ethyl 4,5-Dimethylisoxazole-3-carboxylate Suppliers
Ethyl 4,5-Dimethylisoxazole-3-carboxylate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on Ethyl 4,5-Dimethylisoxazole-3-carboxylate
Ethyl 4,5-Dimethylisoxazole-3-carboxylate (CAS No. 160850-62-4): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Ethyl 4,5-Dimethylisoxazole-3-carboxylate, identified by its unique Chemical Abstracts Service (CAS) number 160850-62-4, represents a significant compound in the realm of chemical biology and medicinal chemistry. This organic molecule, characterized by its isoxazole core structure, has garnered considerable attention due to its versatile applications as a synthetic intermediate. The compound's molecular formula and structural features make it a valuable building block for the development of novel pharmaceuticals and agrochemicals.
The isoxazole ring system in Ethyl 4,5-Dimethylisoxazole-3-carboxylate is a key pharmacophore that contributes to its biological activity. Isoxazoles are known for their broad spectrum of biological properties, including antimicrobial, anti-inflammatory, and antiviral effects. The presence of two methyl groups at the 4 and 5 positions enhances the stability and reactivity of the molecule, making it an attractive candidate for further derivatization. This structural motif has been extensively explored in recent years, leading to the discovery of several bioactive derivatives.
In the context of modern drug discovery, Ethyl 4,5-Dimethylisoxazole-3-carboxylate plays a pivotal role in the synthesis of lead compounds. Its carboxylate ester functionality allows for facile coupling with various nucleophiles, enabling the construction of complex molecular architectures. This property has been leveraged in the development of inhibitors targeting enzymes involved in critical biological pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases and proteases that are implicated in cancer and inflammatory diseases.
Recent advancements in computational chemistry have further highlighted the significance of Ethyl 4,5-Dimethylisoxazole-3-carboxylate in drug design. Molecular modeling studies have revealed that modifications to the isoxazole core can significantly alter the binding affinity and selectivity of potential drug candidates. These insights have guided the rational design of novel analogs with enhanced pharmacological profiles. The compound's ability to serve as a scaffold for structure-based drug design underscores its importance in medicinal chemistry.
The synthesis of Ethyl 4,5-Dimethylisoxazole-3-carboxylate involves multi-step organic reactions that highlight its synthetic utility. Traditional methods often employ cyclization reactions to construct the isoxazole ring, followed by functional group transformations to introduce the desired substituents. Advances in green chemistry have also led to the development of more sustainable synthetic routes, minimizing waste and improving yields. These innovations align with the growing emphasis on environmentally conscious approaches in chemical synthesis.
Industrial applications of Ethyl 4,5-Dimethylisoxazole-3-carboxylate extend beyond pharmaceuticals into agrochemicals. The compound serves as a precursor for herbicides and fungicides that protect crops from pathogens and pests. Its efficacy and selectivity make it a valuable component in crop protection formulations. Additionally, its role in material science has not been overlooked, with researchers exploring its potential as a monomer or crosslinking agent in polymer chemistry.
The future prospects for Ethyl 4,5-Dimethylisoxazole-3-carboxylate are promising, given its broad utility and adaptability. Ongoing research aims to uncover new derivatives with improved biological activity and reduced toxicity. Collaborative efforts between academia and industry are essential to translate these findings into tangible applications. As our understanding of molecular interactions deepens, compounds like Ethyl 4,5-Dimethylisoxazole-3-carboxylate will continue to play a crucial role in advancing chemical biology and medicinal chemistry.
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